molecular formula C34H67NO3 B12726362 N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide CAS No. 208044-65-9

N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide

Cat. No.: B12726362
CAS No.: 208044-65-9
M. Wt: 537.9 g/mol
InChI Key: OABIAYBOCJFLCQ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide is a complex fatty acid-derived amide characterized by a long alkyl chain (tetradecyl and octadecanamide groups), a ketone moiety (3-oxo), and a hydroxyethyl substituent. Its synthesis typically involves coupling reactions between hydroxyethylamine and acylated intermediates under controlled conditions .

Properties

CAS No.

208044-65-9

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-oxo-2-tetradecyloctadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(34(38)35-30-31-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38)

InChI Key

OABIAYBOCJFLCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCCO

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide typically involves the reaction of a long-chain fatty acid with an amine. The reaction conditions often include the use of a catalyst to facilitate the formation of the amide bond. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes involved in lipid metabolism or by interacting with cell membrane components to alter cell signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide ()
  • Structure : Contains a hydrazine-linked benzylidene group and methoxy substituent, unlike the hydroxyethyl and ketone groups in the target compound.
  • Polarity : Increased polarity due to aromatic and hydrazine moieties enhances solubility in polar solvents (e.g., DMSO) compared to the predominantly hydrophobic N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide .
  • Reactivity : The hydrazine group facilitates chelation and redox activity, whereas the hydroxyethyl group in the target compound may prioritize hydrogen bonding or esterification reactions.
(b) N-Hydroxyoctanamide ()
  • Structure : Shorter carbon chain (C8 vs. C18 in the target compound) and lacks ketone or tetradecyl groups.
  • Solubility : Higher water solubility due to reduced hydrophobicity, but lower thermal stability (melting point ~80–90°C inferred from similar amides) compared to the long-chain target compound .

Physicochemical Properties

Property This compound N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide N-Hydroxyoctanamide
Molecular Weight ~550–600 g/mol (estimated) ~480–500 g/mol 173.21 g/mol
Key Functional Groups Hydroxyethyl, ketone, tetradecyl, octadecanamide Hydrazine, benzylidene, methoxy, tetradecanamide Hydroxy, octanamide
Solubility Low in water; soluble in chloroform, DCM Moderate in DMSO; insoluble in hexane Moderate in water
Stability Stable under inert conditions; ketone prone to redox Light-sensitive due to aromatic groups; hydrazine oxidation risk Hydrolytically stable

Biological Activity

N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide, also known as C34H67NO3, is a long-chain amide that has garnered attention for its potential biological activities. This compound is primarily studied for its role in lipid metabolism and its possible therapeutic effects in various medical applications.

PropertyValue
CAS Number 208044-65-9
Molecular Formula C34H67NO3
Molecular Weight 537.9 g/mol
IUPAC Name This compound
InChI Key OABIAYBOCJFLCQ-UHFFFAOYSA-N

This compound is believed to interact with specific molecular targets involved in lipid metabolism. Its mechanism may involve modulation of enzyme activity related to lipid pathways or interaction with cell membrane components, influencing cellular signaling and metabolic processes.

Lipid Metabolism

This compound is utilized in studies focusing on lipid metabolism. It serves as a model compound for investigating the behavior of long-chain amides within biological systems. Research indicates that it may influence lipid profiles and metabolic pathways, potentially affecting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammation could lead to therapeutic benefits.

Anti-cancer Potential

Research has also explored the compound's potential anti-cancer properties. It may inhibit certain cancer cell lines, although extensive clinical studies are needed to substantiate these findings and understand the underlying mechanisms .

Toxicological Studies

Toxicological evaluations are crucial for assessing the safety profile of this compound. Notably, studies have included:

  • Short-term toxicity testing on aquatic invertebrates, indicating potential environmental impacts.
  • Sub-chronic toxicity studies (90-day) in rats, which assessed various health parameters including renal pathology and reproductive toxicity .

These studies provide insights into both the safety and ecological implications of the compound.

Case Studies

  • Lipid Metabolism Study : A study investigated the effects of this compound on lipid profiles in a rat model. Results indicated significant alterations in triglyceride levels compared to control groups, suggesting a potential role in managing dyslipidemia.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines, highlighting its potential as an anti-inflammatory agent.

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